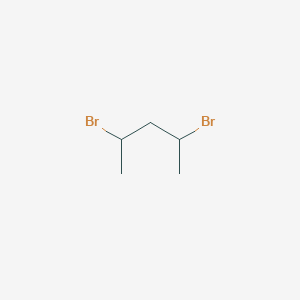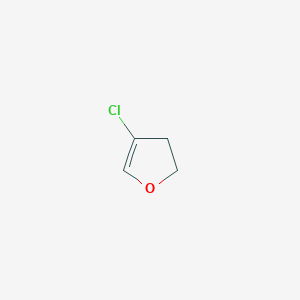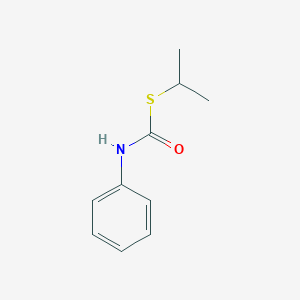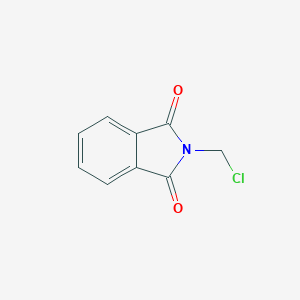
N-(クロロメチル)フタルイミド
概要
説明
N-(Chloromethyl)phthalimide is a useful research compound. Its molecular formula is C9H6ClNO2 and its molecular weight is 195.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Chloromethyl)phthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29558. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Chloromethyl)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Chloromethyl)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成
“N-(クロロメチル)フタルイミド”は有機合成に使用されます . また、高純度のアミノメチル共重合体-(スチレン-l%-ジビニルベンゼン)樹脂の合成にも使用されます .
医薬品中間体
この化合物は、さまざまな医薬品の製造における中間体として役立ちます . たとえば、新しいラブダン型ジテルペノイドである12 S -ヒドロキシラブダ-8 (17),13 (16),14-トリエン-19-酸のエステル化に使用されます .
抗菌剤
“N-(クロロメチル)フタルイミド”を含むフタルイミド誘導体は、顕著な抗菌活性を示してきました .
抗酸化剤
いくつかのフタルイミド誘導体は、抗酸化活性を示しています . これは、“N-(クロロメチル)フタルイミド”が、抗酸化剤の開発に潜在的に使用できることを示唆しています。
抗炎症剤
フタルイミド誘導体は、抗炎症作用を持っていることも判明しています . これは、“N-(クロロメチル)フタルイミド”が、抗炎症薬の製造に使用できる可能性があることを示しています。
農薬中間体
“N-(クロロメチル)フタルイミド”は、農薬中間体として使用されます . これは、さまざまな農薬製品の開発におけるその潜在的な用途を示唆しています。
医薬品合成
“2-(クロロメチル)イソインドリン-1,3-ジオン”を含むイソインドリン-1,3-ジオンは、医薬品合成などのさまざまな分野で利用されています .
除草剤、着色剤、染料、およびポリマー添加剤
これらの化合物は、除草剤、着色剤、染料、およびポリマー添加剤などのさまざまな分野における潜在的な用途のために注目を集めています
作用機序
Target of Action
Phthalimides, the core structure of this compound, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s plausible that the compound could interact with its targets through covalent bonding, given the presence of a chloromethyl group, which is known for its reactivity .
Biochemical Pathways
Phthalimides have been found in natural products, pharmaceuticals, and organic materials , suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19560 ) suggests that it could potentially be absorbed and distributed in the body. The presence of a chloromethyl group could also influence its metabolism and excretion .
Result of Action
It’s plausible that the compound could induce changes in cellular function or viability, depending on its specific targets and mode of action .
特性
IUPAC Name |
2-(chloromethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGLRGGCGUQNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027790 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | N-(Chloromethyl)phthalimide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21201 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17564-64-6 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17564-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloromethylphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017564646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Chloromethyl)phthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(chloromethyl)phthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROMETHYLPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45CYY145E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N-(Chloromethyl)phthalimide in chemical synthesis?
A1: N-(Chloromethyl)phthalimide serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This property enables its use in introducing various functionalities, such as amines, into other molecules. [, , ]
Q2: Can you provide an example from the research papers illustrating the use of N-(Chloromethyl)phthalimide in synthesis?
A2: Certainly. One study [] utilized N-(Chloromethyl)phthalimide to synthesize aminomethylhexahydro-closo-hexaborate(1-). This involved reacting N-(Chloromethyl)phthalimide with [B6H6]2- to form an intermediate, which was then treated with hydrazine to yield the desired aminomethyl-substituted borane cluster.
Q3: How has N-(Chloromethyl)phthalimide been explored in the development of potential antimicrobial agents?
A3: Researchers have investigated N-(Chloromethyl)phthalimide as a starting material for synthesizing novel phthalimide-based compounds with potential antimicrobial activities. [, ] The rationale behind this approach lies in the established antimicrobial properties of phthalimide derivatives. By reacting N-(Chloromethyl)phthalimide with various aromatic hydrazine derivatives, researchers aim to generate a library of compounds with enhanced antimicrobial efficacy and explore their structure-activity relationships.
Q4: What spectroscopic techniques are commonly employed for the characterization of N-(Chloromethyl)phthalimide and its derivatives?
A4: Several spectroscopic techniques prove valuable in elucidating the structure of N-(Chloromethyl)phthalimide and its derivatives. These include:
- NMR Spectroscopy (11B and 13C NMR): This technique provides information about the number and types of carbon and boron atoms present in the molecule, as well as their connectivity and electronic environment. []
- Vibrational Spectroscopy (IR and Raman): These methods help identify characteristic functional groups present in the molecule based on their vibrational frequencies. For instance, IR and Raman spectra can reveal the presence of C-H, N-H, and B-H bonds in N-(Chloromethyl)phthalimide derivatives. []
Q5: Are there any computational studies on N-(Chloromethyl)phthalimide or its derivatives?
A5: Yes, Density Functional Theory (DFT) studies have been conducted on N-(Chloromethyl)phthalimide and N-(bromomethyl)phthalimide. [] These computational investigations focused on understanding the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds. Such studies provide valuable insights into their reactivity and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

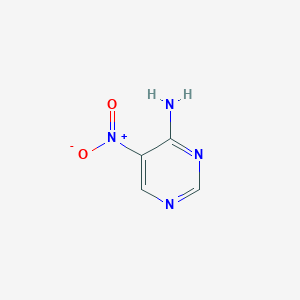
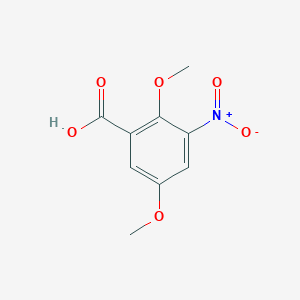
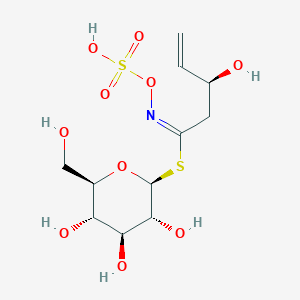
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
![[1R,4S,7R,(+)]-1,3,3,7-Tetramethyl-2-oxabicyclo[2.2.1]heptane](/img/structure/B98081.png)

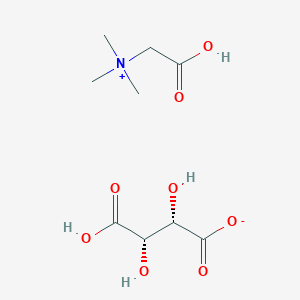
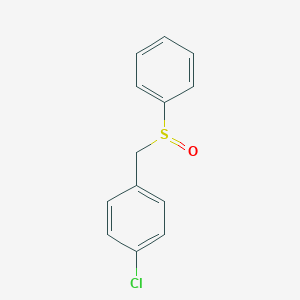


![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
